6-Azido-1,2,3,4-tetrahydronaphthalene
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Overview
Description
6-Azido-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound is a derivative of 1,2,3,4-tetrahydronaphthalene, which is a partially hydrogenated form of naphthalene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azido-1,2,3,4-tetrahydronaphthalene typically involves the azidation of 1,2,3,4-tetrahydronaphthalene. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the tetrahydronaphthalene ring. This reaction can be facilitated by using azidotrimethylsilane (TMSN3) as the azide source in the presence of a catalyst like copper(II) triflate (Cu(OTf)2) .
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation processes using continuous-flow reactors. These reactors allow for better control over reaction conditions and can handle the exothermic nature of azidation reactions more safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
6-Azido-1,2,3,4-tetrahydronaphthalene can undergo various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Reagents like sodium azide (NaN3) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitro-1,2,3,4-tetrahydronaphthalene.
Reduction: Amino-1,2,3,4-tetrahydronaphthalene.
Substitution: Various substituted tetrahydronaphthalenes depending on the substituent introduced.
Scientific Research Applications
6-Azido-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a precursor for the synthesis of other azido compounds.
Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and explosives.
Mechanism of Action
The mechanism of action of 6-Azido-1,2,3,4-tetrahydronaphthalene involves the reactivity of the azide group. Azides are known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reactivity is exploited in click chemistry, where the azide group reacts with alkynes to form stable triazole linkages. The molecular targets and pathways involved depend on the specific application and the nature of the reactants used in the cycloaddition reactions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: The parent compound, which lacks the azide group.
6-Acetyl-1,2,3,4-tetrahydronaphthalene: A derivative with an acetyl group instead of an azide group.
6-Bromo-1,2,3,4-tetrahydronaphthalene: A derivative with a bromo group.
Uniqueness
6-Azido-1,2,3,4-tetrahydronaphthalene is unique due to the presence of the azide group, which imparts high reactivity and versatility in chemical reactions. This makes it particularly valuable in synthetic chemistry and bioconjugation applications, where the azide group can be used to introduce various functional groups or labels .
Properties
CAS No. |
117103-54-5 |
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Molecular Formula |
C10H11N3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
6-azido-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H11N3/c11-13-12-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2 |
InChI Key |
LJBIYTMVXKOVTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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